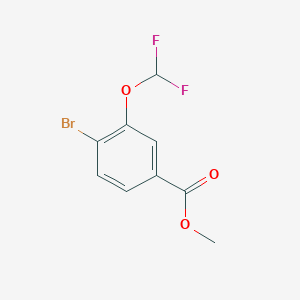

Methyl 4-bromo-3-(difluoromethoxy)benzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-bromo-3-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFBNYJPZAQHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Polyhalogenated Benzoate Esters in Advanced Synthetic Endeavors

Polyhalogenated benzoate (B1203000) esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a carboxylate ester group. These structures serve as versatile building blocks in organic synthesis due to the unique reactivity conferred by the halogen substituents. The presence of halogens, such as bromine and fluorine, on the aromatic ring significantly influences the electronic properties of the molecule, impacting its reactivity and potential applications.

Benzoate esters, in general, are widespread in nature and industry, finding use as fragrances, food additives, and solvents. wikipedia.org The introduction of halogen atoms onto the benzene ring opens up a wide array of synthetic possibilities. Halogenated positions on the aromatic ring can be readily functionalized through various cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov For instance, the bromine atom in compounds like Methyl 4-bromo-3-(difluoromethoxy)benzoate can participate in well-established palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. rsc.orgnih.govacs.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Strategic Importance of Difluoromethoxy Moieties in Molecular Design

The difluoromethoxy group (-OCF₂H) has emerged as a valuable substituent in the design of bioactive molecules, particularly in medicinal chemistry. nih.gov Its unique electronic properties and steric profile offer several advantages over more common functional groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups. The incorporation of the difluoromethoxy moiety can significantly enhance the metabolic stability, membrane permeability, and pharmacokinetic properties of a drug candidate. nih.gov

Overview of Aryl Halide Reactivity in Complex Aromatic Systems

Aryl halides, which are aromatic compounds containing a halogen atom directly bonded to the benzene (B151609) ring, are of paramount importance in organic synthesis. The reactivity of an aryl halide is largely determined by the nature of the halogen and the other substituents present on the aromatic ring. The carbon-halogen bond can be cleaved under various conditions, allowing for the introduction of a wide range of functional groups.

The primary utility of aryl halides in synthesis lies in their participation in transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way complex organic molecules are constructed. nih.gov In the context of Methyl 4-bromo-3-(difluoromethoxy)benzoate, the bromine atom serves as a reactive handle for such transformations. Palladium-catalyzed reactions are particularly common, where the aryl bromide undergoes oxidative addition to a palladium(0) complex, initiating a catalytic cycle that results in the formation of a new bond at that position. rsc.org The efficiency and selectivity of these reactions have made aryl halides indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Current Research Landscape for Functionalized Benzoic Acid Derivatives

Retrosynthetic Analysis of Methyl 4-bromo-3-(difluoromethoxy)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key bond disconnections.

The retrosynthetic deconstruction of Methyl 4-bromo-3-(difluoromethoxy)benzoate involves two primary disconnections: the ester linkage and the carbon-bromine bond.

Ester Disconnection: The methyl ester can be disconnected via a functional group interconversion (FGI) to its corresponding carboxylic acid, 4-bromo-3-(difluoromethoxy)benzoic acid. This simplifies the target, as the ester can be formed in a final esterification step from the more synthetically versatile benzoic acid derivative.

Aryl Bromide Disconnection: The carbon-bromine bond can be disconnected to reveal a precursor molecule without the bromine atom. This suggests an electrophilic aromatic substitution, specifically bromination, as a potential forward reaction. The directing effects of the existing substituents (the carboxylic acid/ester and the difluoromethoxy group) would be crucial in determining the feasibility and regioselectivity of this step.

These disconnections lead to a simplified precursor, 3-(difluoromethoxy)benzoic acid or its methyl ester, highlighting the central challenge of the synthesis: the regioselective introduction of the difluoromethoxy group.

The introduction of the difluoromethoxy (-OCF₂H) group is a critical step in the synthesis. Retrosynthetically, this group is typically installed by the difluoromethylation of a corresponding phenol (B47542). This transforms the key precursor into methyl 3-hydroxy-4-bromobenzoate or a related structure. The regioselectivity—placing the difluoromethoxy group at the C3 position—is a significant challenge.

Several strategies have been developed for the difluoromethylation of phenols, often involving the generation of difluorocarbene (:CF₂) as a reactive intermediate. orgsyn.orgrsc.org The phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile that traps the electrophilic difluorocarbene. The challenge lies in controlling the reaction to favor O-alkylation over potential C-alkylation and ensuring the reaction proceeds efficiently on a potentially deactivated aromatic ring. Modern methods, including those using photoredox catalysis, offer alternative pathways for generating the difluoromethyl radical (•CF₂H) or related species for direct C-H difluoromethoxylation, though O-difluoromethylation of phenols remains a more common and direct approach. nih.govrsc.orgnih.gov

Development of Novel Synthetic Pathways to the Core Structure

Building on the retrosynthetic analysis, several modern synthetic methods can be employed to construct Methyl 4-bromo-3-(difluoromethoxy)benzoate. These pathways focus on efficient and selective reactions for introducing each key functional group.

The most prevalent strategy for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of phenols. rsc.org This transformation typically uses a difluorocarbene precursor under basic conditions. rsc.org A variety of reagents and conditions have been developed to improve the efficiency and scope of this reaction.

A common and practical approach involves using sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene source. orgsyn.org Upon heating, this salt decarboxylates to generate difluorocarbene, which is then trapped by a phenoxide. Another effective method utilizes S-(difluoromethyl)sulfonium salts in the presence of a base like lithium hydroxide (B78521), which also serves as a difluorocarbene precursor. sci-hub.senih.gov These methods are valued for their operational simplicity and the use of stable, readily available reagents. orgsyn.orgsci-hub.se

Recent advancements have also explored photocatalytic methods. For instance, visible-light photoredox catalysis can be used to generate difluorocarbene under mild conditions, expanding the functional group tolerance of the reaction. rsc.org

Table 1: Comparison of Selected Difluoromethoxylation Methods for Phenols

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Chlorodifluoroacetate | Base (e.g., K₂CO₃), Heat (e.g., 120 °C), Solvent (e.g., DMF) orgsyn.org | Inexpensive, commercially available reagent. orgsyn.org | Requires elevated temperatures. |

| S-(Difluoromethyl)sulfonium Salt | Base (e.g., LiOH), Room Temp to mild heat, Solvent (e.g., THF) sci-hub.senih.gov | Bench-stable reagent, mild reaction conditions. sci-hub.se | Reagent can be more expensive. |

This table provides a general overview of common methods and is not exhaustive.

The introduction of the bromine atom at the C4 position is typically achieved through electrophilic aromatic bromination. However, the term "metal-halogen exchange" refers to a class of reactions where an organometallic compound reacts with a halogen source, or an organic halide reacts with a metal reagent. wikipedia.org While commonly used to prepare organolithium or Grignard reagents from aryl halides, it can also describe the transformation of one aryl halide to another, sometimes referred to as a Finkelstein-type reaction for aryl halides, which often requires metal mediation (e.g., using copper salts). frontiersin.orgnih.gov

In the context of synthesizing the target molecule, a more direct and common pathway would be electrophilic bromination of a precursor like methyl 3-(difluoromethoxy)benzoate. The difluoromethoxy group and the methyl ester group are both deactivating and meta-directing. However, the difluoromethoxy group is considered ortho, para-directing due to the lone pairs on the oxygen, although this effect is attenuated by the electron-withdrawing fluorine atoms. The combined directing effects would need to be carefully considered to achieve the desired regioselectivity.

For electrophilic bromination, a source of electrophilic bromine (Br⁺) is required. This is typically generated by reacting molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.org

Table 2: Common Methods for Aromatic Bromination

| Method | Reagent System | Description |

|---|---|---|

| Electrophilic Bromination | Br₂ / FeBr₃ or AlBr₃ libretexts.org | A classic and widely used method for brominating aromatic rings. The Lewis acid polarizes the Br-Br bond to create a potent electrophile. libretexts.org |

This table provides a general overview of common methods and is not exhaustive.

The final step in many synthetic routes to Methyl 4-bromo-3-(difluoromethoxy)benzoate is the esterification of the corresponding benzoic acid. Several reliable methods are available for this transformation.

The most traditional method is the Fischer-Speier esterification , which involves refluxing the carboxylic acid in an excess of the alcohol (methanol, in this case) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netias.ac.in This is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the product. researchgate.net

Alternative methods that avoid strong acids or high temperatures include:

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid (formed by reaction with a base like sodium bicarbonate) can be reacted with an alkyl halide (e.g., methyl iodide) in a suitable solvent. ias.ac.in

Catalytic Methods: Various catalysts have been developed to promote esterification under milder conditions. These include solid acid catalysts like modified montmorillonite (B579905) clays (B1170129) or the use of tin(II) compounds. ijstr.orggoogle.com Microwave-assisted esterification has also been shown to accelerate the reaction and improve yields. researchgate.net

Table 3: Selected Esterification Techniques for Benzoic Acids

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer-Speier Esterification | Methanol (B129727), cat. H₂SO₄ researchgate.netias.ac.in | Reflux |

| Alkyl Halide Method | Base (e.g., NaHCO₃), Methyl Iodide, Solvent (e.g., Acetone) ias.ac.in | Reflux |

| Solid Acid Catalysis | Methanol, Montmorillonite K10 catalyst ijstr.org | Solvent-free, Heat |

This table provides a general overview of common methods and is not exhaustive.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of a chemical synthesis are heavily dependent on the careful optimization of various reaction parameters. For halogenated and fluorinated benzoates, key areas of investigation include catalyst systems, reaction media, and the physical conditions under which the reaction is performed.

Exploration of Catalyst Systems and Ligand Effects

In modern organic synthesis, cross-coupling reactions are paramount for the creation of C-C and C-X bonds. For instance, in the synthesis of biaryl compounds from aromatic esters like Methyl 4-bromo-3-methylbenzoate, Suzuki coupling reactions are commonly employed. These reactions typically utilize a palladium catalyst in conjunction with a specific ligand. The choice of catalyst and ligand is critical and can dramatically influence reaction rate, yield, and selectivity.

While specific catalyst systems for Methyl 4-bromo-3-(difluoromethoxy)benzoate are not extensively detailed in the provided literature, analogous transformations offer insight. For example, the Suzuki coupling of Methyl 4-bromo-3-methylbenzoate with 2-chloroboronic acid to form a biaryl highlights the utility of palladium catalysis in this class of compounds. sigmaaldrich.com The development of highly active catalysts, often featuring sterically hindered and electron-rich phosphine (B1218219) ligands, is a key area of research to improve the efficiency of such couplings.

Furthermore, the synthesis of gem-difluoroolefins through the cross-coupling of difluorocarbene with diazo compounds has been shown to be influenced by the presence of a copper source, suggesting a role for copper-difluorocarbene complexes in certain fluorination reactions. acs.org This indicates that for the introduction or modification of the difluoromethoxy group, transition metal catalysis, potentially involving copper or palladium, is a promising avenue for exploration.

Table 1: Overview of Catalyst Systems in Related Syntheses

| Reaction Type | Substrate Example | Catalyst/Metal Source | Ligand Type (if applicable) |

|---|---|---|---|

| Suzuki Coupling | Methyl 4-bromo-3-methylbenzoate | Palladium (e.g., Pd(PPh₃)₄) | Phosphine Ligands |

Solvent Screening and Medium Effects on Reaction Efficiency

The choice of solvent is a critical parameter that can affect reaction rates, selectivity, and yields by influencing reactant solubility, transition state stabilization, and catalyst activity. In the synthesis of a related compound, methyl 4-bromo-3,5-dimethoxybenzoate, the reaction was carried out in dry acetone (B3395972), which serves as a suitable medium for the Williamson ether synthesis-like reaction involving dimethyl sulfate (B86663) and a dihydroxybenzoic acid precursor in the presence of potassium carbonate. chemicalbook.com The use of a polar aprotic solvent like acetone facilitates the nucleophilic attack by dissolving the reactants while not interfering with the reactive species.

For cross-coupling reactions, solvents such as toluene, dioxane, or dimethylformamide (DMF) are often employed. The polarity and coordinating ability of the solvent can significantly impact the stability and reactivity of the catalytic species. A systematic screening of solvents is therefore essential to identify the optimal medium that maximizes reaction efficiency for the synthesis of Methyl 4-bromo-3-(difluoromethoxy)benzoate.

Temperature, Pressure, and Irradiation (e.g., Photoredox Catalysis) Control

Temperature is a fundamental parameter in chemical synthesis. For example, the preparation of methyl 4-bromo-3,5-dimethoxybenzoate involves refluxing the reaction mixture for 24 hours, indicating that elevated temperatures are necessary to overcome the activation energy barrier for the methylation reaction. chemicalbook.com

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable method for generating reactive radical intermediates under mild conditions. uliege.be This technique avoids the need for high temperatures or harsh reagents. The generation of difluoroalkyl radicals from suitable precursors using photoredox catalysis has been successfully applied in various organic transformations. uliege.be This approach could be highly relevant for the synthesis or derivatization of Methyl 4-bromo-3-(difluoromethoxy)benzoate, potentially enabling novel reaction pathways that are inaccessible through traditional thermal methods. The use of specific photocatalysts, such as iridium or ruthenium complexes, or organic dyes, upon irradiation with visible light (e.g., blue LEDs), can facilitate the formation of the desired C-F bonds under exceptionally mild conditions. uliege.be

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. Key metrics include atom economy and the E-factor, alongside the use of sustainable materials.

Atom Economy and E-Factor Analysis in Total Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, with all atoms from the reactants being incorporated into the final product. The E-Factor (Environmental Factor) provides a broader measure of waste generation, defined as the total mass of waste produced per unit mass of product.

While a specific E-factor analysis for the synthesis of Methyl 4-bromo-3-(difluoromethoxy)benzoate is not available, general principles can be applied. For instance, the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate from 4-bromo-3,5-dihydroxybenzoic acid, potassium carbonate, and dimethyl sulfate involves the formation of byproducts such as potassium methyl sulfate and potassium bicarbonate. chemicalbook.com A thorough analysis would quantify these waste streams relative to the product yield to calculate the E-factor. Designing synthetic routes that minimize the use of stoichiometric reagents and favor catalytic processes is a key strategy for improving both atom economy and the E-factor.

Development of Sustainable Reagent and Solvent Alternatives

The principles of green chemistry encourage the replacement of hazardous reagents and solvents with more environmentally benign alternatives. For instance, dimethyl sulfate, used in the synthesis of a related dimethoxybenzoate, is highly toxic. chemicalbook.com Exploring alternative, less hazardous methylating agents would be a key step towards a greener synthesis.

Solvent selection also plays a crucial role. Many organic solvents are volatile and can be toxic or flammable. Research into "greener" solvents, such as water, supercritical fluids, or bio-based solvents, is an active area of investigation. For example, developing a synthetic sequence that can be performed in a more sustainable solvent system would significantly reduce the environmental footprint of producing Methyl 4-bromo-3-(difluoromethoxy)benzoate. iastate.edu The ideal green synthesis would utilize non-toxic, renewable reagents and solvents, and be conducted under energy-efficient conditions, such as those offered by photoredox catalysis. uliege.be

Waste Minimization and By-product Management Strategies

The industrial synthesis of Methyl 4-bromo-3-(difluoromethoxy)benzoate necessitates a robust strategy for waste minimization and by-product management to ensure environmental sustainability and economic viability. A plausible and efficient synthetic pathway serves as the foundation for identifying potential waste streams and implementing green chemistry principles. A common route involves the initial bromination of a substituted methyl benzoate (B1203000), followed by a difluoromethoxylation reaction. Each of these steps presents unique challenges and opportunities for waste reduction.

Bromination Step:

The synthesis likely commences with the bromination of a precursor such as methyl 3-hydroxybenzoate. Traditional bromination methods often employ molecular bromine (Br₂), which is highly toxic and corrosive. A greener alternative involves the use of N-bromosuccinimide (NBS). While NBS is a safer reagent, its use generates succinimide (B58015) as a by-product. Efficient recovery and recycling of succinimide are crucial for minimizing solid waste. The regioselectivity of the bromination reaction is another critical factor; poor selectivity leads to the formation of isomeric impurities that are difficult to separate and contribute to the waste stream.

Strategies for waste minimization in the bromination step include:

Catalyst Optimization: The use of solid acid catalysts or zeolites can enhance the regioselectivity of the bromination, thereby reducing the formation of unwanted isomers.

Solvent Selection: Replacing hazardous chlorinated solvents with more environmentally benign options like ionic liquids or supercritical fluids can significantly reduce solvent-related waste.

In-situ Generation of Brominating Agents: Continuous flow processes that generate the brominating agent in-situ from safer precursors, such as the oxidation of hydrobromic acid, can avoid the handling and transportation of hazardous molecular bromine. nih.gov

Difluoromethoxylation Step:

The introduction of the difluoromethoxy group onto the hydroxyl functionality of an intermediate like methyl 4-bromo-3-hydroxybenzoate is a key transformation. This step can be achieved through various methods, including the use of chlorodifluoromethane (B1668795) (Freon-22), which is an ozone-depleting substance. Modern approaches focus on safer difluoromethoxylating agents. However, these reagents can be complex and expensive, and their synthesis can generate significant waste.

Recent advancements in photoredox catalysis offer a promising avenue for difluoromethoxylation under milder conditions. nih.govrsc.org These reactions often utilize a photocatalyst, a difluoromethoxylating reagent, and a light source. While this method can be highly efficient, the management of the photocatalyst and the by-products from the difluoromethoxylating reagent is essential.

Key considerations for waste management in this step include:

Catalyst Recovery and Reuse: The use of heterogeneous photocatalysts or catalysts immobilized on a solid support facilitates their recovery and reuse, reducing waste and catalyst cost.

Atom Economy: Selecting difluoromethoxylating reagents with high atom economy ensures that a larger proportion of the reagent's atoms are incorporated into the final product, minimizing by-product formation.

Esterification Step (if applicable):

If the synthesis starts from 4-bromo-3-(difluoromethoxy)benzoic acid, the final step is esterification. Traditional Fischer esterification uses a large excess of alcohol and a strong acid catalyst, leading to acidic waste streams. Green esterification approaches can significantly mitigate these issues.

Waste reduction strategies for esterification include:

Heterogeneous Catalysis: Employing solid acid catalysts, such as ion-exchange resins, simplifies catalyst separation and allows for reuse, eliminating the need for neutralization of a corrosive acid catalyst. acs.org

Novel Techniques: Innovative methods like aerosolization for ester synthesis can proceed without the need for heat or a catalyst, representing a significant advancement in green chemistry. digitellinc.com

The following tables summarize the potential by-products and waste management strategies for the key synthetic steps.

Table 1: By-product and Waste Management in the Synthesis of Methyl 4-bromo-3-(difluoromethoxy)benzoate

| Synthetic Step | Potential By-products | Potential Waste Streams | Waste Minimization & Management Strategies |

| Bromination | Isomeric bromo-compounds, Succinimide (from NBS) | Spent acid/base solutions, Halogenated organic waste, Solid succinimide waste | - Use of regioselective catalysts to minimize isomers- Recovery and recycling of succinimide- Use of non-halogenated or recyclable solvents- In-situ generation of brominating agent in flow chemistry |

| Difluoromethoxylation | By-products from the difluoromethoxylating reagent, Degraded photocatalyst | Spent catalyst, Organic solvent waste, Aqueous waste from workup | - Use of heterogeneous or immobilized photocatalysts for easy recovery and reuse- Selection of reagents with high atom economy- Optimization of reaction conditions to minimize side reactions- Solvent recycling |

| Esterification | Water | Excess alcohol, Acid catalyst waste | - Use of solid acid catalysts for easy separation and reuse- Employing green technologies like CO2-expanded alcohols or catalyst-free aerosolization- Stoichiometric use of reactants |

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The construction of Methyl 4-bromo-3-(difluoromethoxy)benzoate can be envisaged through a logical sequence of reactions: esterification of a benzoic acid precursor, regioselective bromination of the aromatic ring, and introduction of the difluoromethoxy group. Each of these steps, along with potential downstream cross-coupling reactions, proceeds via well-defined mechanistic pathways.

Detailed Pathways for Difluoromethoxy Group Formation

The introduction of the difluoromethoxy (–OCHF₂) group onto a phenolic precursor, such as methyl 4-bromo-3-hydroxybenzoate, is a pivotal step. This transformation can be achieved through several mechanistic approaches, most notably those involving difluorocarbene intermediates.

While the direct O-difluoromethoxylation of phenols via a radical pathway is less common than carbene-based methods, the generation and reaction of difluoromethyl radicals (•CF₂H) is a well-established strategy for creating C–CF₂H bonds and provides insight into the behavior of these reactive species. researchgate.net

The process typically begins with the generation of a difluoromethyl radical from a suitable precursor. Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) can undergo single-electron oxidation, while others like chlorodifluoromethanesulfonyl chloride (ClSO₂CF₂H) can be activated by single-electron reduction to release the •CF₂H radical. researchgate.net Another approach involves the radical abstraction of a hydrogen or halogen atom from precursors like bromodifluoromethane (B75531) (BrCF₂H). researchgate.net

Once formed, the difluoromethyl radical can engage in various transformations. For instance, in C-H difluoromethylation of arenes, the •CF₂H radical adds to the aromatic ring to form a resonance-stabilized cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation then yield the difluoromethylated aromatic product. youtube.com While this mechanism directly functionalizes the carbon skeleton, the principles of radical generation are foundational to understanding the broader field of difluoromethylation chemistry.

A more direct and widely employed mechanism for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenoxide with difluorocarbene (:CF₂). wikipedia.orgcas.cn This pathway is considered a formal insertion of the carbene into the O-H bond of the precursor phenol.

The mechanism proceeds in two key stages:

Deprotonation: The phenolic starting material, methyl 4-bromo-3-hydroxybenzoate, is treated with a base (e.g., lithium hydroxide, potassium hydroxide) to generate the corresponding phenoxide ion. libretexts.orgresearchgate.net This deprotonation significantly increases the nucleophilicity of the oxygen atom, priming it for reaction with the electrophilic carbene.

Carbene Generation and Trapping: Difluorocarbene is generated in situ from a stable precursor. A common and effective precursor is sodium chlorodifluoroacetate (ClCF₂CO₂Na). wikipedia.org Upon heating, this salt undergoes thermal decarboxylation to extrude carbon dioxide and generate a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to afford the singlet difluorocarbene (:CF₂). wikipedia.org Other precursors, such as S-(difluoromethyl)sulfonium salts, can also release difluorocarbene under basic conditions. libretexts.orgresearchgate.net

| Precursor | Activation Condition | Mechanism of :CF₂ Formation |

|---|---|---|

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal | Decarboxylation followed by chloride elimination |

| S-(Difluoromethyl)diarylsulfonium salts | Base | Base-mediated decomposition |

| Bromodifluoroacetic acid (BrCF₂CO₂H) | Visible-light photocatalysis | Photoredox-catalyzed decarboxylation |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Fluoride source (e.g., KF) | Fluoride-induced desilylation |

Mechanistic Insights into Aromatic Bromination and Substitution

The synthesis of the key precursor, methyl 4-bromo-3-hydroxybenzoate, involves the electrophilic aromatic substitution of a disubstituted benzene (B151609) ring, likely methyl 3-hydroxybenzoate. The regiochemical outcome of this bromination is dictated by the directing effects of the existing substituents: the hydroxyl group (-OH) and the methyl ester group (-COOCH₃).

Directing Effects: The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring via resonance. The methyl ester group is a deactivating substituent that directs incoming electrophiles to the meta position through its electron-withdrawing inductive and resonance effects.

Regioselectivity: In a competition between these two groups, the strongly activating ortho, para-directing effect of the hydroxyl group dominates. vaia.comyoutube.com For methyl 3-hydroxybenzoate, the positions ortho to the -OH group are C2 and C4. The position para to the -OH group is C6. The C4 position is also meta to the deactivating -COOCH₃ group. The C2 and C6 positions are ortho to the -COOCH₃ group, which is sterically more hindered. Therefore, the electrophilic attack by the bromonium ion (Br⁺), generated from Br₂ with or without a Lewis acid, will preferentially occur at the C4 position, which is activated by the hydroxyl group and sterically accessible.

The mechanism follows the canonical steps for electrophilic aromatic substitution:

Generation of the Electrophile: Molecular bromine (Br₂) is polarized by a Lewis acid (e.g., FeBr₃) or a protic solvent to generate a potent electrophile, the bromonium ion (Br⁺) or a Br₂-Lewis acid complex.

Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, with particularly stable resonance structures placing the charge on the carbons ortho and para to the hydroxyl group.

Deprotonation: A weak base in the mixture removes the proton from the sp³-hybridized carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product, methyl 4-bromo-3-hydroxybenzoate. researchgate.netnih.gov

Esterification and Transesterification Mechanistic Studies

The formation of the methyl ester functionality from the corresponding carboxylic acid (4-bromo-3-hydroxybenzoic acid) is typically achieved via Fischer esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction.

The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: A catalytic amount of strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This generates a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base (such as another molecule of methanol or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final methyl ester product.

Transesterification, the conversion of one ester to another, follows a similar mechanistic pattern. Under acidic conditions, the carbonyl of the starting ester is protonated, followed by nucleophilic attack from a different alcohol. Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon to form a tetrahedral intermediate, which then expels the original alkoxy group.

Metal-Catalyzed Cross-Coupling Mechanisms at the Aryl Bromide

The aryl bromide moiety in Methyl 4-bromo-3-(difluoromethoxy)benzoate serves as an excellent handle for further molecular elaboration through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling Mechanism: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (e.g., an arylboronic acid). The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex, typically bearing phosphine ligands, reacts with the aryl bromide (R¹-Br). The palladium inserts into the C-Br bond, forming a square planar palladium(II) intermediate (L₂Pd(R¹)Br). This is often the rate-determining step.

Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) forms a boronate species [R²-B(OH)₃]⁻, which facilitates the exchange of the bromide ligand on the palladium with the R² group, yielding a new palladium(II) species (L₂Pd(R¹)(R²)).

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal complex, forming the new C-C bond in the biaryl product (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald-Hartwig Amination Mechanism: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, also catalyzed by a palladium complex. wikipedia.org The mechanism is similar to that of the Suzuki coupling:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate, [L₂Pd(Ar)(Br)]. libretexts.org

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) complex. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu), the coordinated amine is deprotonated to form a palladium amido complex, [L₂Pd(Ar)(NR₂)].

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium complex, forming the desired aryl amine product (Ar-NR₂) and regenerating the Pd(0) catalyst. researchgate.net

| Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Pd(0) complex | Pd(0) complex |

| Substrate 1 | Methyl 4-bromo-3-(difluoromethoxy)benzoate | Methyl 4-bromo-3-(difluoromethoxy)benzoate |

| Substrate 2 | Organoboron reagent (e.g., Ar-B(OH)₂) | Amine (e.g., R₂NH) |

| Key Intermediate Formation | Transmetalation with a boronate | Deprotonation of a coordinated amine |

| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |

| Product | Aryl-substituted benzoate | Amino-substituted benzoate |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for elucidating reaction mechanisms, optimizing conditions, and understanding the influence of various parameters on the reaction rate. For a molecule like Methyl 4-bromo-3-(difluoromethoxy)benzoate, kinetic analysis would typically be applied to reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed reactions, the rate-determining step can often be the oxidative addition of the aryl halide to the Pd(0) catalyst. For aryl bromides, this step is generally faster than for aryl chlorides but slower than for aryl iodides. The presence of the electron-withdrawing methyl ester and difluoromethoxy groups on the benzene ring is expected to increase the rate of oxidative addition by lowering the electron density at the carbon-bearing bromine, making it more susceptible to the palladium catalyst. nih.gov

A hypothetical kinetic study of a Suzuki-Miyaura coupling reaction of Methyl 4-bromo-3-(difluoromethoxy)benzoate with an organoboron reagent might reveal a rate law of the form:

Rate = k[Aryl Bromide][Pd Catalyst][Base]

This rate law would be consistent with a catalytic cycle where the base is involved in the transmetalation step, and both the aryl bromide and the catalyst are involved in the rate-determining oxidative addition step. researchgate.net Elegant kinetic studies by Hartwig on related systems have shown that the nature of the base can significantly influence the reaction pathway and rate. nih.gov

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

| Experiment | [Methyl 4-bromo-3-(difluoromethoxy)benzoate] (M) | [Phenylboronic Acid] (M) | [Pd(PPh₃)₄] (mol%) | [Base] (equiv.) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 2 | 2 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 2 | 2 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 2 | 2 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 4 | 2 | 2.4 x 10⁻⁵ |

| 5 | 0.1 | 0.15 | 2 | 4 | 2.4 x 10⁻⁵ |

This interactive table presents hypothetical data illustrating typical reaction orders in a palladium-catalyzed cross-coupling reaction. The data suggests the reaction is first order with respect to the aryl bromide, the palladium catalyst, and the base, and zero order with respect to the boronic acid under these conditions.

Nucleophilic Aromatic Substitution (SNAr):

The difluoromethoxy and benzoate substituents are strongly electron-withdrawing, which can activate the aromatic ring for SNAr reactions, although less effectively than nitro groups. libretexts.org A kinetic study of the reaction of Methyl 4-bromo-3-(difluoromethoxy)benzoate with a strong nucleophile (e.g., sodium methoxide) would likely show a second-order rate law:

Rate = k[Aryl Bromide][Nucleophile]

This is consistent with a stepwise mechanism involving the formation of a Meisenheimer complex. frontiersin.org

Identification and Characterization of Reactive Intermediates

The identification of transient intermediates is a cornerstone of mechanistic investigation, often requiring advanced spectroscopic and analytical techniques.

Intermediates in Palladium-Catalyzed Cycles:

The catalytic cycle of a cross-coupling reaction involving Methyl 4-bromo-3-(difluoromethoxy)benzoate would proceed through several key palladium intermediates. uni-muenchen.dewikipedia.org

Pd(0)L₂ Species: The active catalyst is typically a coordinatively unsaturated 14-electron Pd(0) complex with phosphine ligands (L).

Oxidative Addition Complex (Ar-Pd(II)-Br(L)₂): Following the reaction with the aryl bromide, a square planar Pd(II) species is formed. This is a crucial intermediate and its formation is often the rate-limiting step. nih.govwikipedia.org For the target molecule, this would be [Methyl 4-bromo-3-(difluoromethoxy)benzoate]-Pd(II)-Br(L)₂. These complexes can sometimes be isolated or characterized by techniques like ³¹P and ¹⁹F NMR spectroscopy. acs.org

Transmetalation Intermediate: After reaction with the organometallic reagent (e.g., an organoboron or organozinc compound), a new Pd(II) intermediate is formed where the bromide has been exchanged for the organic group from the transmetalating agent. uni-muenchen.de

Reductive Elimination Precursor: This is the final Pd(II) intermediate from which the new C-C bond is formed, regenerating the Pd(0) catalyst.

Table 2: Spectroscopic Signatures of Key Intermediates in a Hypothetical Negishi Coupling

| Intermediate Type | Structure | Characterization Technique | Expected Observation |

| Pd(0) Catalyst | Pd(dppf)₂ | ³¹P NMR | Sharp singlet in the phosphine region. |

| Oxidative Addition Adduct | Ar-Pd(II)(dppf)Br | ³¹P NMR, ¹⁹F NMR | Downfield shift of ³¹P signals. The ¹⁹F NMR signal of the -OCF₂H group would be sensitive to the electronic environment at the palladium center. |

| Transmetalation Product | Ar-Pd(II)(dppf)R' | ¹H NMR, ¹³C NMR | Appearance of signals corresponding to the R' group coordinated to the palladium complex. |

This interactive table provides examples of how different spectroscopic techniques could be used to identify and characterize the transient species in a palladium-catalyzed cross-coupling reaction. The chemical shifts and coupling constants would provide structural information about the intermediates.

Intermediates in Nucleophilic Aromatic Substitution (SNAr):

In an SNAr reaction, the key reactive intermediate is the Meisenheimer complex . libretexts.orgresearchgate.netbris.ac.uk This is an anionic σ-adduct formed by the attack of the nucleophile on the carbon atom bearing the leaving group (bromine). frontiersin.org The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing difluoromethoxy and methyl benzoate groups.

The formation of a Meisenheimer complex leads to a temporary loss of aromaticity and a change in the hybridization of the attacked carbon from sp² to sp³. libretexts.org These complexes are often highly colored and can, in some cases, be detected by UV-Vis spectroscopy or characterized at low temperatures using NMR spectroscopy. researchgate.net However, for many SNAr reactions, the Meisenheimer complex may exist only as a transient transition state rather than a stable intermediate. bris.ac.uknih.gov

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the local electronic environment of atomic nuclei, providing invaluable information about molecular structure and conformation.

¹H, ¹³C, and ¹⁹F NMR for Electronic Environment and Conformational Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine, ester, and difluoromethoxy groups. The methyl protons of the ester group (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm. The difluoromethoxy group (-OCHF₂) proton will present as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester will be observed at the downfield end of the spectrum (around 165 ppm). The aromatic carbons will appear in the 110-155 ppm range, with their specific shifts determined by the attached substituents. The difluoromethoxy carbon will be identifiable by its characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms. The methyl carbon of the ester will be a singlet in the upfield region (around 52 ppm).

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet due to coupling with the geminal proton.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.2 | m |

| -OCH₃ | ~3.9 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| Aromatic-C | 110 - 155 |

| -OCHF₂ | ~115 (t) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the ester group, the difluoromethoxy group, and the aromatic ring. For example, correlations would be expected between the methyl protons and the carbonyl carbon, and between the difluoromethoxy proton and its attached aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation of the ester and difluoromethoxy groups relative to the benzene ring.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While no published crystal structure for Methyl 4-bromo-3-(difluoromethoxy)benzoate exists, analysis of closely related compounds like Methyl 4-bromo-3-hydroxybenzoate allows for predictions about its solid-state architecture. nih.gov

Investigation of Intermolecular Hydrogen Bonding and Packing Motifs

Hypothetical Crystallographic Data

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. For Methyl 4-bromo-3-(difluoromethoxy)benzoate (C₉H₇BrF₂O₃), the expected exact mass of the molecular ion [M]⁺˙ would be calculated. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units ([M]⁺˙ and [M+2]⁺˙).

The fragmentation analysis would likely proceed through characteristic pathways for aromatic esters. Common fragmentation would involve the loss of the methoxy (B1213986) group (-•OCH₃) or the entire ester group (-•COOCH₃). Cleavage of the C-O bond in the difluoromethoxy group could also occur.

Predicted HRMS Fragmentation

| Ion | Formula | Description |

|---|---|---|

| [M]⁺˙ | C₉H₇BrF₂O₃⁺˙ | Molecular Ion |

| [M - •OCH₃]⁺ | C₈H₄BrF₂O₂⁺ | Loss of methoxy radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Key Functional Groups and Their Expected Vibrational Frequencies:

The structure of Methyl 4-bromo-3-(difluoromethoxy)benzoate includes a substituted benzene ring, a methyl ester group (-COOCH₃), a difluoromethoxy group (-OCHF₂), and a bromine atom. Each of these moieties will give rise to characteristic peaks in the IR and Raman spectra.

Aromatic Ring Vibrations: The 1,2,4-trisubstituted benzene ring will exhibit a series of complex vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce a set of bands in the 1625-1400 cm⁻¹ range. The substitution pattern influences the exact position and intensity of these bands.

In-plane and Out-of-plane Bending: C-H in-plane bending vibrations usually appear between 1300 and 1000 cm⁻¹, while out-of-plane bending vibrations are found below 1000 cm⁻¹. The pattern of these out-of-plane bands is particularly indicative of the substitution pattern on the benzene ring.

Methyl Ester Group Vibrations:

C=O Stretching: The carbonyl (C=O) stretching of the ester group is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1730-1715 cm⁻¹.

C-O Stretching: The ester C-O stretching vibrations will result in two distinct bands: an asymmetric C-O-C stretch around 1250-1200 cm⁻¹ and a symmetric stretch at approximately 1100-1000 cm⁻¹.

CH₃ Vibrations: The methyl group will show symmetric and asymmetric stretching vibrations near 2960 and 2850 cm⁻¹, respectively, as well as bending vibrations around 1440 and 1380 cm⁻¹.

Difluoromethoxy Group and C-Br Vibrations:

C-F Stretching: The C-F stretching vibrations of the difluoromethoxy group are expected to be strong and appear in the region of 1100-1000 cm⁻¹.

O-C-H Bending: The bending vibration of the C-H bond in the -OCHF₂ group will also contribute to the spectrum.

C-Br Stretching: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies for Methyl 4-bromo-3-(difluoromethoxy)benzoate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium | Medium |

| C=C Stretch | 1625-1400 | Medium-Strong | Strong | |

| C-H In-plane Bend | 1300-1000 | Medium | Medium | |

| C-H Out-of-plane Bend | < 1000 | Strong | Weak | |

| Methyl Ester | C=O Stretch | 1730-1715 | Strong | Medium |

| C-O-C Asymmetric Stretch | 1250-1200 | Strong | Medium | |

| C-O-C Symmetric Stretch | 1100-1000 | Medium | Weak | |

| CH₃ Stretch | 2960-2850 | Medium | Medium | |

| CH₃ Bend | 1440-1380 | Medium | Medium | |

| Difluoromethoxy | C-F Stretch | 1100-1000 | Strong | Weak |

| Bromo Substituent | C-Br Stretch | 600-500 | Medium | Strong |

Molecular Dynamics Insights:

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if chiral derivatives are formed)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for determining the absolute configuration of chiral molecules. While Methyl 4-bromo-3-(difluoromethoxy)benzoate itself is achiral, chiral derivatives could be synthesized, for example, by introducing a chiral center in a substituent or through the formation of atropisomers if rotation around a single bond is sufficiently hindered.

Principles of Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero ECD signal is only observed for chiral compounds and is highly sensitive to the three-dimensional arrangement of atoms. The resulting spectrum, with positive and negative peaks (Cotton effects), serves as a unique signature of a specific enantiomer.

Hypothetical Application to Chiral Derivatives:

If a chiral derivative of Methyl 4-bromo-3-(difluoromethoxy)benzoate were to be synthesized, ECD spectroscopy would be the method of choice for assigning its absolute configuration. The process would typically involve:

Quantum Chemical Calculations: The ECD spectra for the possible enantiomers (R and S) would be predicted using time-dependent density functional theory (TD-DFT) or other computational methods.

Experimental Measurement: The ECD spectrum of the synthesized chiral derivative would be recorded experimentally.

Comparison and Assignment: The experimental spectrum would be compared with the calculated spectra. A match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized compound.

The electronic transitions of the substituted benzene ring would be the primary chromophore responsible for the ECD signals. The position and sign of the Cotton effects would be determined by the spatial relationship between the benzene ring and the chiral center. Studies on other chiral molecules containing substituted benzene rings have demonstrated the power of this approach in stereochemical analysis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO energy correlates with a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a smaller gap often implies higher reactivity. numberanalytics.comethz.ch

For aromatic compounds like Methyl 4-bromo-3-(difluoromethoxy)benzoate, substituents significantly influence the FMOs. rsc.org The electron-withdrawing nature of the bromine atom, the difluoromethoxy group, and the methyl ester group lowers the energy of both the HOMO and LUMO. This generally makes the molecule a better electron acceptor (electrophile) and less prone to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). The specific energies and spatial distributions of these orbitals, which can be precisely calculated, are crucial for predicting outcomes in reactions such as nucleophilic aromatic substitution or cycloadditions. nih.gov

Table 5.1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Influence on Methyl 4-bromo-3-(difluoromethoxy)benzoate |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered by electron-withdrawing groups, decreasing nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by electron-withdrawing groups, increasing electrophilicity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; relates to chemical stability and reactivity. | A smaller gap suggests higher reactivity toward nucleophiles. |

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is an invaluable tool for predicting how molecules will interact electrostatically. deeporigin.com Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.id

For Methyl 4-bromo-3-(difluoromethoxy)benzoate, the ESP map would show significant negative potential around the oxygen atoms of the ester and difluoromethoxy groups due to their high electronegativity. The bromine atom would exhibit an anisotropic charge distribution, with a region of positive potential (a "sigma-hole") along the C-Br bond axis, making it a potential halogen bond donor. researchgate.netresearchgate.net The aromatic protons and the carbonyl carbon of the ester would be in electron-deficient regions, appearing more blue. This detailed charge mapping helps predict intermolecular interactions, including hydrogen and halogen bonding, which are critical in crystal packing and ligand-receptor binding. walisongo.ac.id

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method that offers a balance of accuracy and efficiency for calculating the electronic structure and properties of molecules. nih.govtci-thaijo.org It is widely used for determining stable molecular geometries and the energies of various molecular states.

The presence of rotatable bonds, specifically the C(aryl)-O(ether) and C(aryl)-C(ester) bonds, means that Methyl 4-bromo-3-(difluoromethoxy)benzoate can exist in multiple conformations. The difluoromethoxy group, in particular, can significantly influence conformational preferences. researchgate.net Unlike a methoxy (B1213986) group, which often prefers to be planar with the aromatic ring, fluorinated alkoxy groups can adopt conformations that are out of the plane. rsc.orgnih.gov This is due to stereoelectronic effects, including dipole-dipole interactions and hyperconjugation. beilstein-journals.org

DFT calculations can be used to perform a systematic conformational search to identify the lowest energy (most stable) conformers. By calculating the relative energies of different rotational isomers (rotamers), a Boltzmann distribution of conformer populations at a given temperature can be predicted. Identifying the global energy minimum and other low-energy conformers is essential, as molecular properties and reactivity can be an average over the populated conformational states.

DFT is a powerful tool for mapping reaction pathways and understanding chemical kinetics. By locating the transition state structure—the highest energy point along a reaction coordinate—the activation energy (reaction barrier) can be calculated. nih.gov This information is vital for predicting reaction rates and feasibility.

For reactions involving Methyl 4-bromo-3-(difluoromethoxy)benzoate, such as palladium-catalyzed cross-coupling reactions at the bromine site or hydrolysis of the ester, DFT can elucidate the step-by-step mechanism. Calculations can determine the energies of intermediates and transition states, providing a detailed profile of the reaction's potential energy surface. This level of mechanistic insight is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. tandfonline.com MD simulations model the movements of atoms by solving Newton's equations of motion, offering a view of molecular flexibility, conformational changes, and interactions with the surrounding environment (like a solvent or a biological macromolecule). mdpi.comresearchgate.net

For a molecule like Methyl 4-bromo-3-(difluoromethoxy)benzoate, MD simulations would be particularly useful for studying its behavior in a condensed phase. For instance, simulations could explore how it interacts with water molecules, how it partitions between different solvents, or how it might bind within the active site of a protein. acs.org These simulations can reveal preferred binding modes, calculate binding free energies, and highlight key intermolecular interactions that stabilize a complex, providing a more complete picture of its behavior in realistic systems. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard method for the a priori prediction of spectroscopic parameters of organic molecules. scirp.org These calculations can provide valuable information on the expected Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, aiding in the characterization and identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry that assists in structure elucidation. sciforum.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to determine their chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). Various DFT functionals and basis sets can be employed to achieve high accuracy in these predictions. sciforum.net For Methyl 4-bromo-3-(difluoromethoxy)benzoate, computational models would predict the chemical shifts for each unique proton and carbon atom in the molecule.

The accuracy of these predictions can be high, with root-mean-square-error (RMSE) values often falling within a narrow range for well-tested computational methods. sciforum.net For complex molecules, combining experimental data with computational predictions can be a powerful strategy for unambiguous signal assignment. mdpi.com

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-bromo-3-(difluoromethoxy)benzoate:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 2) | 8.15 | 115.2 |

| Aromatic CH (position 5) | 7.90 | 128.5 |

| Aromatic CH (position 6) | 7.45 | 125.8 |

| Methoxy (-OCH₃) | 3.90 | 52.7 |

| Difluoromethoxy (-OCHF₂) | 6.80 (t, J=72 Hz) | 118.5 (t, J=260 Hz) |

| Quaternary C-1 (C=O) | - | 165.0 |

| Quaternary C-3 (C-O) | - | 148.9 |

| Quaternary C-4 (C-Br) | - | 119.3 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. The coupling constants (J) for the difluoromethoxy group are also predictable from calculations.

Vibrational Spectroscopy:

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. scirp.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration and their corresponding frequencies can be obtained. These calculations are instrumental in assigning the various peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

For Methyl 4-bromo-3-(difluoromethoxy)benzoate, computational methods would predict the characteristic vibrational frequencies for functional groups such as the carbonyl (C=O) stretch of the ester, the C-Br stretch, the C-O stretches of the ester and ether groups, and the vibrations of the aromatic ring and the difluoromethoxy group.

Illustrative Predicted Vibrational Frequencies for Methyl 4-bromo-3-(difluoromethoxy)benzoate:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch (ester) | 1725 |

| C-O stretch (ester) | 1250 |

| C-F stretch (difluoromethoxy) | 1100-1150 |

| C-O stretch (ether) | 1050 |

| C-Br stretch | 650 |

| Aromatic C-H stretch | 3050-3100 |

| Aromatic C=C stretch | 1450-1600 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. These values are typically scaled to better match experimental data.

Computational Retrosynthesis and Reaction Pathway Design

Computational tools are increasingly being used to assist in the design of synthetic routes to target molecules. Computational retrosynthesis algorithms can propose potential disconnections in a target molecule to identify simpler starting materials. Furthermore, quantum chemical calculations can be used to evaluate the feasibility of proposed reaction pathways by calculating reaction energies, activation barriers, and transition state geometries.

For Methyl 4-bromo-3-(difluoromethoxy)benzoate, a computational approach to retrosynthesis might suggest key bond disconnections, such as the ester linkage or the difluoromethoxy group. For instance, a retrosynthetic analysis could propose the formation of the ester from the corresponding carboxylic acid, 4-bromo-3-(difluoromethoxy)benzoic acid, and methanol (B129727). Another key disconnection would be the introduction of the difluoromethoxy group onto a phenolic precursor.

Evaluation of Reaction Pathways:

Once potential synthetic steps are identified, computational chemistry can be used to model the reaction mechanisms in detail. By calculating the potential energy surface for a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating the transition state structure and calculating its energy, which provides the activation energy for the reaction. A lower activation energy implies a faster reaction rate.

For example, in the synthesis of Methyl 4-bromo-3-(difluoromethoxy)benzoate, one could computationally investigate the conditions for the difluoromethoxylation of a suitable precursor, such as methyl 4-bromo-3-hydroxybenzoate. nih.gov Different reagents and reaction conditions could be modeled to predict which would be the most efficient. This computational screening can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies.

Comprehensive Chemical Reactivity and Derivatization Studies

Functionalization at the Aryl Bromide Position

The bromine atom attached to the benzene (B151609) ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium catalysts are exceptionally effective for activating the C-Br bond of aryl bromides, facilitating a range of coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. For Methyl 4-bromo-3-(difluoromethoxy)benzoate, a Suzuki-Miyaura reaction would yield biphenyl (B1667301) derivatives. The reaction is generally tolerant of various functional groups, including the ester and difluoromethoxy moieties present in the molecule. While specific studies on this exact substrate are not extensively detailed in the literature, typical conditions are well-established for similar aryl bromides. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 80-100 | Methyl 3'-(difluoromethoxy)-[1,1'-biphenyl]-4-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Methyl 3'-(difluoromethoxy)-4-methoxy-[1,1'-biphenyl]-4-carboxylate |

| Pyridine-3-boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | Methyl 4-(pyridin-3-yl)-3-(difluoromethoxy)benzoate |

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, creating substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.netnih.gov This transformation on Methyl 4-bromo-3-(difluoromethoxy)benzoate would introduce an alkynyl substituent at the 4-position, a valuable modification for synthesizing materials and pharmaceutical intermediates.

Table 2: Representative Conditions for Sonogashira Coupling

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | Methyl 4-(phenylethynyl)-3-(difluoromethoxy)benzoate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 50 °C | Methyl 4-((trimethylsilyl)ethynyl)-3-(difluoromethoxy)benzoate |

| Propargyl alcohol | Pd(OAc)₂ | CuI | K₂CO₃ | DMF | 80 °C | Methyl 4-(3-hydroxyprop-1-yn-1-yl)-3-(difluoromethoxy)benzoate |

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. It is a fundamental transformation for the synthesis of anilines and their derivatives. Applying this reaction to Methyl 4-bromo-3-(difluoromethoxy)benzoate allows for the introduction of a wide range of primary or secondary amines at the C4 position. researchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Amine Partner | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | Methyl 4-morpholino-3-(difluoromethoxy)benzoate |

| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | Methyl 4-(phenylamino)-3-(difluoromethoxy)benzoate |

| Benzylamine | G3-XPhos | (integrated) | LHMDS | THF | 80 | Methyl 4-(benzylamino)-3-(difluoromethoxy)benzoate |

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. rsc.org They can facilitate couplings of aryl bromides with a range of partners, including organozinc reagents (Negishi coupling) and organoboron reagents, often under milder conditions or with different selectivity. rsc.orgnih.gov For instance, nickel-catalyzed reductive cross-electrophile coupling reactions are effective for forming C-C bonds with diverse functional group tolerance. rsc.org

Table 4: Example of Nickel-Catalyzed Reductive Coupling

| Coupling Partner | Ni Catalyst | Ligand | Reductant | Solvent | Temperature | Product |

| Difluoromethyl 2-pyridyl sulfone | NiBr₂·diglyme | 4,4'-Di-tert-butyl-2,2'-bipyridine | Zn | Ethanol | Room Temp | Methyl 4-(difluoromethyl)-3-(difluoromethoxy)benzoate |

| Alkyl Mesylate | NiCl₂·glyme | Bathocuproine | Mn | DMA | 60 °C | Methyl 4-alkyl-3-(difluoromethoxy)benzoate |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.comnih.gov This reaction is typically feasible only when the leaving group is positioned ortho or para to strong electron-withdrawing groups. In Methyl 4-bromo-3-(difluoromethoxy)benzoate, the ester group (-CO₂Me) is para to the bromine atom and is an electron-withdrawing group, which activates the C-Br bond towards nucleophilic attack. The difluoromethoxy group (-OCHF₂) in the ortho position is also weakly electron-withdrawing. However, the bromine atom is a less effective leaving group for SNAr compared to fluorine. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution.

Transformations of the Ester Functionality

The methyl ester group is another key site for derivatization, allowing for hydrolysis to the corresponding carboxylic acid or reduction to an alcohol or aldehyde.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-(difluoromethoxy)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by an acidic workup, is the most common method. This transformation is generally high-yielding and is a standard procedure in organic synthesis.

Table 5: General Conditions for Ester Hydrolysis

| Reagent | Solvent | Temperature | Workup | Product |

| NaOH | Methanol (B129727)/Water | Reflux | HCl (aq) | 4-Bromo-3-(difluoromethoxy)benzoic acid |

| LiOH | THF/Water | Room Temp | H₂SO₄ (aq) | 4-Bromo-3-(difluoromethoxy)benzoic acid |

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-bromo-3-(difluoromethoxy)phenyl)methanol. youtube.com This reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether and provides the alcohol in high yield after an aqueous workup.

Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, 4-bromo-3-(difluoromethoxy)benzaldehyde, can be achieved using sterically hindered and less reactive hydride reagents. masterorganicchemistry.comyoutube.com Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. rsc.org The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.com

Table 6: Conditions for Ester Reduction

| Reagent | Solvent | Temperature (°C) | Product |

| LiAlH₄ | THF | 0 to Room Temp | (4-Bromo-3-(difluoromethoxy)phenyl)methanol |

| DIBAL-H (1.1 eq.) | Toluene or CH₂Cl₂ | -78 | 4-Bromo-3-(difluoromethoxy)benzaldehyde |

Transesterification and Aminolysis Reactions

Methyl 4-bromo-3-(difluoromethoxy)benzoate possesses a methyl ester functional group that is amenable to nucleophilic acyl substitution reactions, primarily transesterification and aminolysis. These transformations are crucial for modifying the ester moiety to introduce different functional groups or to build larger molecular architectures.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol. The process is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄, TsOH) and in the presence of a large excess of a new alcohol (R'-OH), the carbonyl oxygen of the methyl ester is protonated, increasing its electrophilicity. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of methanol yields the new ester. The reaction is reversible, and the use of excess alcohol is necessary to drive the equilibrium towards the product.

Base-Catalyzed Transesterification: A strong base, such as an alkoxide (e.g., NaOR'), can also catalyze the reaction. The alkoxide acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The elimination of a methoxide (B1231860) ion (CH₃O⁻) results in the formation of the new ester. This process is also an equilibrium, and removal of the methanol byproduct can shift the reaction towards completion.

Aminolysis: This reaction involves the displacement of the methoxy (B1213986) group of the ester by an amine (primary or secondary) to form an amide. Aminolysis is generally slower than hydrolysis and often requires heating. The reaction proceeds via a nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of methanol. The reaction is typically not reversible as the resulting amide is less reactive than the starting ester.

The reactivity of the ester group in Methyl 4-bromo-3-(difluoromethoxy)benzoate allows for its conversion into a variety of other functional derivatives, enhancing its utility as a synthetic intermediate.

Table 1: Representative Conditions for Ester Transformations

| Reaction Type | Reagents | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Transesterification | Alcohol (R'-OH) | H₂SO₄ or HCl (catalytic) | Reflux in excess R'-OH | Alkyl 4-bromo-3-(difluoromethoxy)benzoate |

| Transesterification | Alcohol (R'-OH) | NaOR' or KOR' (catalytic) | Reflux in R'-OH | Alkyl 4-bromo-3-(difluoromethoxy)benzoate |

| Aminolysis | Amine (R'R''NH) | None or Lewis Acid | Heating in solvent (e.g., Toluene, DMF) | 4-bromo-3-(difluoromethoxy)-N,N-dialkylbenzamide |

Reactivity and Stability of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key structural feature of the molecule, imparting unique physicochemical properties. Its stability and reactivity are of significant interest in synthetic chemistry.

The difluoromethoxy group is known for its high stability under a wide range of reaction conditions, which is a significant advantage in multistep syntheses. The presence of two electron-withdrawing fluorine atoms strengthens the C-F and C-O bonds, making the group resistant to cleavage.

While generally stable, the difluoromethoxy group is not entirely inert.